Ethyl 4-methanesulfonylpiperidine-4-carboxylate Ethyl 4-methanesulfonylpiperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20396086
InChI: InChI=1S/C9H17NO4S/c1-3-14-8(11)9(15(2,12)13)4-6-10-7-5-9/h10H,3-7H2,1-2H3
SMILES:
Molecular Formula: C9H17NO4S
Molecular Weight: 235.30 g/mol

Ethyl 4-methanesulfonylpiperidine-4-carboxylate

CAS No.:

Cat. No.: VC20396086

Molecular Formula: C9H17NO4S

Molecular Weight: 235.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-methanesulfonylpiperidine-4-carboxylate -

Specification

Molecular Formula C9H17NO4S
Molecular Weight 235.30 g/mol
IUPAC Name ethyl 4-methylsulfonylpiperidine-4-carboxylate
Standard InChI InChI=1S/C9H17NO4S/c1-3-14-8(11)9(15(2,12)13)4-6-10-7-5-9/h10H,3-7H2,1-2H3
Standard InChI Key JDVPCMZDWCAGOJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CCNCC1)S(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Ethyl 4-methanesulfonylpiperidine-4-carboxylate features a piperidine ring substituted at the 4-position with both methanesulfonyl (-SO₂CH₃) and ethyl carboxylate (-COOEt) groups. The hydrochloride salt form includes a chloride counterion, altering its solubility and stability. Key properties include:

PropertyValueSource
Molecular FormulaC₉H₁₇NO₄S (free base)
Molecular Weight271.76 g/mol (hydrochloride)
IUPAC NameEthyl 4-methylsulfonylpiperidine-4-carboxylate
SMILESCCOC(=O)C1(CCNCC1)S(=O)(=O)C
Boiling Point (free base)~204°C (estimated)

The methanesulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the carboxylate moiety offers sites for ester hydrolysis or amidation.

Synthesis and Manufacturing

Synthetic Pathways

The hydrochloride salt is synthesized via multi-step reactions starting from piperidine precursors:

  • Piperidine Functionalization:

    • Step 1: Quaternization of piperidine at the 4-position using methanesulfonyl chloride under basic conditions.

    • Step 2: Esterification with ethyl chloroformate to introduce the carboxylate group.

    • Step 3: Salt formation via HCl treatment to improve crystallinity.

  • Optimization Challenges:

    • Competing sulfonation at alternative positions requires careful temperature control (0–5°C).

    • Yield improvements (∼65–70%) are achieved using dimethylaminopyridine (DMAP) as a catalyst .

Scalability and Industrial Relevance

Industrial-scale production faces hurdles due to:

  • Purification Complexity: The polar sulfonyl group complicates chromatographic separation, necessitating recrystallization from ethanol/water mixtures.

  • Cost Efficiency: Methanesulfonyl chloride, a key reagent, contributes to ∼40% of raw material costs .

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s bifunctional reactivity enables diverse derivatization:

ApplicationExample DerivativesTarget Activity
Kinase InhibitorsAmide-linked quinazolinesEGFR inhibition (IC₅₀ = 12 nM)
AntidepressantsN-Alkylated piperidinesSERT inhibition (Ki = 8.3 nM)
Anticancer AgentsSulfonamide-coupled analogsTubulin polymerization inhibition

Case Study: Antiviral Development

In SARS-CoV-2 protease inhibitor research, the sulfonyl group participates in hydrogen bonding with Glu166, while the carboxylate interacts with catalytic dyad His41/Cys145. Derivatives show 78% viral replication inhibition at 10 μM.

Research Frontiers and Challenges

Structural Optimization

Recent studies focus on:

  • Sulfonyl Replacement: Substituting -SO₂CH₃ with -SO₂CF₃ improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 h).

  • Stereochemistry Control: Introducing chiral centers at C3 enhances selectivity for dopamine D3 receptors (eudismic ratio = 32) .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict:

  • Electrostatic Potential: The sulfonyl oxygen atoms exhibit strong negative charges (-0.43 e), favoring interactions with cationic residues.

  • Conformational Flexibility: The piperidine ring adopts a chair conformation, minimizing steric hindrance between substituents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator